2-Bromopyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 202.01 g/mol. This compound features a bromine atom at the second position of the pyrimidine ring and a carboxylic acid group at the fourth position, making it a significant member of the pyrimidine derivatives family. It is typically encountered as a white to cream crystalline powder and has various applications in organic synthesis and medicinal chemistry due to its unique structural properties.
These reactions highlight the compound's versatility in synthetic organic chemistry.
The biological activity of 2-Bromopyrimidine-4-carboxylic acid has been explored in various studies. It has shown potential as an antimicrobial agent and exhibits activity against certain cancer cell lines. Its structural similarity to other biologically active compounds suggests that it may interact with specific biological targets, although detailed mechanisms of action are still under investigation.
Several methods exist for synthesizing 2-Bromopyrimidine-4-carboxylic acid:
These methods allow for flexibility in producing the compound depending on available starting materials and desired purity levels.
2-Bromopyrimidine-4-carboxylic acid finds applications in:
Its unique properties make it valuable in both industrial and academic settings.
Studies on interaction profiles indicate that 2-Bromopyrimidine-4-carboxylic acid may interact with specific enzymes and receptors due to its structural characteristics. Such interactions can influence its efficacy as a drug candidate or its role in biochemical pathways. Further research is necessary to elucidate these interactions fully.
Several compounds share structural similarities with 2-Bromopyrimidine-4-carboxylic acid, including:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 2-bromopyrimidine-4-carboxylate | 1207954-85-5 | 0.87 |
Methyl 6-bromopyrimidine-4-carboxylate | 1209459-80-2 | 0.71 |
5-Bromo-4-pyrimidinecarboxylic acid | 64224-60-8 | 0.69 |
Methyl 5-bromopyrimidine-4-carboxylate | 1009826-93-0 | 0.64 |
5-Methylpyrimidine-4-carboxylic acid | 933683-35-3 | 0.77 |
The uniqueness of 2-Bromopyrimidine-4-carboxylic acid lies in its specific substitution pattern and functional groups, which contribute to its distinct reactivity and biological properties compared to other similar compounds. Its position as a brominated derivative enhances its potential for substitution reactions, making it a key compound for further exploration in medicinal chemistry and organic synthesis.
Irritant